Cas no 115356-04-2 (D-Glucose, cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]4-(3,4,5-trihydroxybenzoate) (9CI))
![D-Glucose, cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]4-(3,4,5-trihydroxybenzoate) (9CI) structure](https://de.kuujia.com/scimg/cas/115356-04-2x500.png)
115356-04-2 structure
Produktname:D-Glucose, cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]4-(3,4,5-trihydroxybenzoate) (9CI)
D-Glucose, cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]4-(3,4,5-trihydroxybenzoate) (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Glucose, cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]4-(3,4,5-trihydroxybenzoate) (9CI)
- 2,3-(S)-HHDP-4-O-galloyl-D-glucose
- D-Glucose,cyclic 2,3-(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate)4-(3,4,5-trihydroxybenzoate), (S)-
- Dibenzo[f,h][1,4]dioxecin, D-glucosederiv.
- Pterocaryanin B
- CHEBI:168109
- [3,4,5,11,20,21,22-heptahydroxy-13-(hydroxymethyl)-8,17-dioxo-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 3,4,5-trihydroxybenzoate
- D-Glucose, cyclic 2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 4-(3,4,5-trihydroxybenzoate)
- 115356-04-2
- DTXSID601105766
-
- Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- InChI-Schlüssel: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- Lächelt: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 634.08061385g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 18
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1090
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topologische Polaroberfläche: 311Ų
Experimentelle Eigenschaften
- PSA: 52.54
D-Glucose, cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]4-(3,4,5-trihydroxybenzoate) (9CI) Verwandte Literatur
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
115356-04-2 (D-Glucose, cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]4-(3,4,5-trihydroxybenzoate) (9CI)) Verwandte Produkte
- 1261744-71-1(2-Chloro-4'-(trifluoromethyl)biphenyl-4-methanol)
- 802553-99-7(Leucine, N-glycyl-, methyl ester (8CI))
- 1032006-31-7(N-(3-chloro-4-methylphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide)
- 1410367-32-6(4-(4-iodo-1H-pyrazol-1-yl)phenylmethanamine)
- 1339366-50-5(1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid)
- 1340283-57-9(1H-Indazol-6-amine, 1-(difluoromethyl)-)
- 1805629-66-6(Methyl 3-cyano-2-difluoromethoxy-5-ethylbenzoate)
- 2171881-68-6(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylpentanoic acid)
- 1252184-21-6(2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one)
- 2229147-17-3(2-(1-bromopropan-2-yl)-5-chloropyrazine)
Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
